Home > Products > Screening Compounds P69533 > KRAS inhibitor-16
KRAS inhibitor-16 -

KRAS inhibitor-16

Catalog Number: EVT-15278594
CAS Number:
Molecular Formula: C20H16Cl2FN3O2S
Molecular Weight: 452.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

KRAS inhibitor-16 is classified as a small molecule inhibitor and is part of a broader category of targeted therapies aimed at inhibiting specific mutations within the KRAS gene. The development of this compound is rooted in ongoing research efforts to overcome the historical challenges associated with targeting KRAS, which has been deemed "undruggable" for many years due to its complex structure and function .

Synthesis Analysis

Methods and Technical Details

The synthesis of KRAS inhibitor-16 involves advanced organic chemistry techniques aimed at optimizing the binding affinity and selectivity for the KRAS G12C mutant. Although specific synthetic routes for this compound are not detailed in the available literature, typical approaches involve:

  1. Structure-Activity Relationship Studies: These studies guide modifications to the chemical structure to enhance potency and selectivity.
  2. High-Throughput Screening: This technique is often employed to evaluate numerous compounds rapidly for their ability to inhibit KRAS.
  3. Computational Modeling: Molecular docking simulations help predict how well a compound can bind to its target, allowing for informed design choices during synthesis .
Molecular Structure Analysis

Structure and Data

The molecular structure of KRAS inhibitor-16 features a complex arrangement that facilitates its interaction with the active site of the KRAS protein. The specific chemical composition is noted as C32H39IN6O3, which indicates a large organic molecule that includes iodine, suggesting potential for strong interactions with the target protein due to halogen bonding .

Structural Insights

The binding mechanism typically involves interactions with key residues in the active site of KRAS, particularly those altered in the G12C mutation. Structural studies using X-ray crystallography or nuclear magnetic resonance spectroscopy would provide further insights into the precise binding conformation and interactions.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving KRAS inhibitor-16 focus on its binding interactions with the KRAS protein. These reactions can be categorized as follows:

  1. Covalent Binding: For inhibitors targeting G12C mutations, covalent interactions stabilize the inhibitor within the active site.
  2. Reversible Binding: Some inhibitors may exhibit reversible binding characteristics, allowing for transient inhibition of KRAS signaling pathways.

The dynamics of these reactions are critical for understanding how effectively the compound can inhibit tumor growth in various cancer models.

Mechanism of Action

Process and Data

KRAS inhibitor-16 functions by selectively binding to the active site of mutated KRAS proteins, particularly those with the G12C mutation. The mechanism involves:

  1. Inhibition of GTP Binding: By occupying the nucleotide-binding site, KRAS inhibitor-16 prevents guanosine triphosphate from binding, thereby inhibiting downstream signaling pathways that promote cell proliferation.
  2. Blocking Effector Interactions: The compound may also disrupt interactions between KRAS and its downstream effectors, leading to reduced mitogen-activated protein kinase signaling and subsequent tumor growth inhibition .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

KRAS inhibitor-16 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 585 g/mol.
  • Solubility: Specific solubility data are not provided but is typically assessed during formulation development.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy; studies on this aspect would be necessary.

These properties influence how the compound behaves in biological systems and its potential effectiveness as a therapeutic agent.

Applications

Scientific Uses

KRAS inhibitor-16 has significant applications in cancer research and therapy:

Introduction to KRAS-Driven Oncogenesis

Molecular Basis of KRAS Mutations in Human Cancers

KRAS (Kirsten rat sarcoma viral oncogene homolog) is among the most frequently mutated oncogenes in human cancers, driving approximately 25% of all malignancies through gain-of-function mutations [5] [9]. The KRAS gene encodes a small GTPase protein that cycles between active GTP-bound and inactive GDP-bound states, acting as a molecular switch regulating cell proliferation, survival, and metabolism [3] [6]. Oncogenic mutations—primarily at codons 12 (∼83%), 13 (∼15%), and 61 (∼2%)—lock KRAS in a constitutively active GTP-bound state, leading to uncontrolled activation of downstream effector pathways like RAF-MEK-ERK and PI3K-AKT-mTOR [3] [6]. Structurally, KRAS comprises two functional domains: 1) A conserved N-terminal catalytic G-domain (amino acids 1–166) containing nucleotide-binding P-loop (G10-G16) and switch I/II regions (S30-I40, S58-Y76); and 2) A C-terminal hypervariable region (HVR) with a CAAX motif for membrane anchoring [5] [6]. Among the two splice isoforms, KRAS4B dominates in human cancers due to its stable membrane association via farnesylation and a polylysine sequence [3] [6].

Table 1: KRAS Mutation Prevalence in Major Cancers

Cancer TypeMutation FrequencyPredominant Mutations
Pancreatic ductal adenocarcinoma80–90%G12D (∼50%)
Colorectal adenocarcinoma40–54%G12D (∼40%)
Non-small cell lung cancer (NSCLC)27–39%G12C (∼13%)
Cutaneous melanoma∼30%Q61R (NRAS)

Role of KRAS G12C Mutation in Tumorigenesis and Therapeutic Resistance

The KRAS G12C mutation (glycine-to-cysteine substitution at codon 12) is a dominant oncogenic driver in NSCLC (∼13%), colorectal cancer (∼3%), and other solid tumors [2] [8] [9]. Biochemically, this mutation:

  • Impairs GTP hydrolysis: The substitution of glycine with cysteine sterically hinders the catalytic arginine residue of GAPs (GTPase-activating proteins), reducing intrinsic GTPase activity by >90% [3] [9].
  • Promotes nucleotide exchange: G12C destabilizes the Mg2+-binding site, accelerating GDP/GTP exchange and increasing KRAS-GTP occupancy [9].
  • Confers metabolic reprogramming: Mutant KRAS activates glucose transporters (GLUT1), glycolytic enzymes (HK1), and glutaminolysis, supporting biomass synthesis in nutrient-poor environments [6].Therapeutic resistance emerges through adaptive mechanisms including:
  • Genetic bypass: Secondary mutations in KRAS (e.g., Y96D), BRAF amplification, or MET activation [2].
  • Phenotypic plasticity: Epithelial-to-mesenchymal transition (EMT) and lineage switching [9].
  • Tumor microenvironment: KRAS G12C upregulates PD-L1 and immunosuppressive cytokines to evade immune surveillance [7].

Historical Challenges in Targeting KRAS: From "Undruggable" to Covalent Inhibition Strategies

For decades, KRAS was deemed "undruggable" due to:

  • Picomolar affinity for GTP/GDP: Competitive inhibition was impractical given millimolar cellular GTP concentrations [5] [9].
  • Lack of deep surface pockets: The smooth protein surface offered few sites for high-affinity small-molecule binding [10].
  • Redundancy in effector signaling: Blocking one pathway (e.g., RAF) led to compensation via PI3K or RALGEFs [4] [9].The breakthrough came in 2013 with the discovery of a cryptic allosteric pocket beneath the switch-II loop (S-IIP) in the GDP-bound state of KRAS G12C [5] [10]. This pocket, adjacent to the mutated cysteine residue (Cys12), enabled the development of covalent inhibitors that exploit the nucleophilic thiol group for irreversible binding. Sotorasib (AMG510) became the first FDA-approved KRAS G12C inhibitor in 2021, validating covalent S-IIP targeting as a therapeutic strategy [5] [9].

Properties

Product Name

KRAS inhibitor-16

IUPAC Name

1-[4-[5-chloro-6-(2-chloro-5-hydroxyphenyl)-7-fluoro-2,1-benzothiazol-3-yl]piperazin-1-yl]prop-2-en-1-one

Molecular Formula

C20H16Cl2FN3O2S

Molecular Weight

452.3 g/mol

InChI

InChI=1S/C20H16Cl2FN3O2S/c1-2-16(28)25-5-7-26(8-6-25)20-13-10-15(22)17(18(23)19(13)24-29-20)12-9-11(27)3-4-14(12)21/h2-4,9-10,27H,1,5-8H2

InChI Key

UPHZHQLQCQSBQD-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=C3C=C(C(=C(C3=NS2)F)C4=C(C=CC(=C4)O)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.